molecular formula C20H18F3N3O3 B2732225 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380099-95-4

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2732225
CAS No.: 2380099-95-4
M. Wt: 405.377
InChI Key: FJOWQFMVULMJFG-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps:

    Formation of the benzopyran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbonyl group: This step often involves the use of reagents such as acyl chlorides or anhydrides.

    Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes.

    Attachment of the pyridinyl group: This step may involve coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group on the pyridinyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols are the major products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the piperazine ring provides structural stability. The benzopyran core may interact with hydrophobic pockets in the target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-2-one

Uniqueness

The presence of the trifluoromethyl group in 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one enhances its lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites. This sets it apart from similar compounds that lack this functional group.

Properties

IUPAC Name

4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c21-20(22,23)17-11-14(7-8-24-17)26-10-9-25(12-18(26)27)19(28)16-6-5-13-3-1-2-4-15(13)29-16/h1-4,7-8,11,16H,5-6,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOWQFMVULMJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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